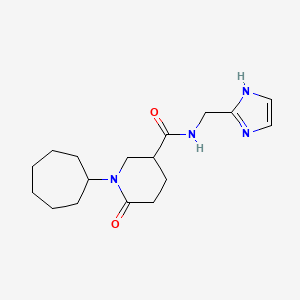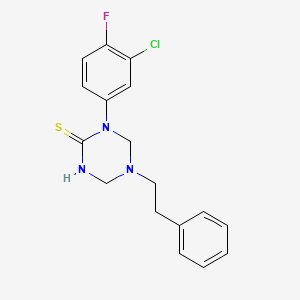
1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a complex organic compound with a unique structure that includes a triazinane ring substituted with chloro, fluoro, and phenylethyl groups
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the chloro and fluoro groups on the phenyl ring is typically done using halogenation reactions.
Attachment of the phenylethyl group: This step often involves nucleophilic substitution reactions where the phenylethyl group is introduced.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity to these targets, while the triazinane ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to 1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione include other triazinane derivatives with different substituents. These compounds may have varying degrees of activity and specificity based on their structural differences. The uniqueness of this compound lies in its specific combination of chloro, fluoro, and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3S/c18-15-10-14(6-7-16(15)19)22-12-21(11-20-17(22)23)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHCAJIAMXATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
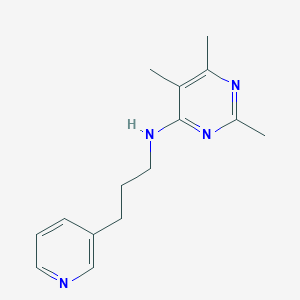
![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)
![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)
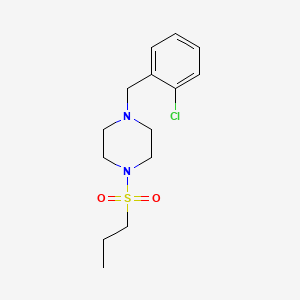
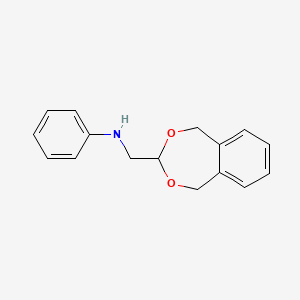
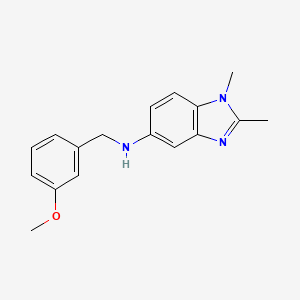
![1-acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B5664970.png)
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)
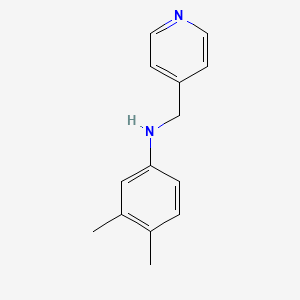
![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)
